molecular formula C6H10N2O5 B6351799 (3-Methyl-2,5-dioxo-1-imidazolidinyl)acetic acid hydrate CAS No. 1609406-93-0

(3-Methyl-2,5-dioxo-1-imidazolidinyl)acetic acid hydrate

Cat. No.: B6351799
CAS No.: 1609406-93-0
M. Wt: 190.15 g/mol
InChI Key: RJIHZWFCFBCOHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Methyl-2,5-dioxo-1-imidazolidinyl)acetic acid hydrate is a chemical compound with the molecular formula C6H10N2O5. It is known for its unique structure, which includes an imidazolidine ring and an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-2,5-dioxo-1-imidazolidinyl)acetic acid hydrate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3-methyl-2,5-dioxoimidazolidine with acetic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, followed by purification steps such as recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is often subjected to rigorous quality control measures, including NMR, HPLC, and GC analysis .

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-2,5-dioxo-1-imidazolidinyl)acetic acid hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced imidazolidine compounds .

Scientific Research Applications

(3-Methyl-2,5-dioxo-1-imidazolidinyl)acetic acid hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Methyl-2,5-dioxo-1-imidazolidinyl)acetic acid hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (3-Methyl-2,5-dioxo-1-imidazolidinyl)propionic acid
  • (3-Methyl-2,5-dioxo-1-imidazolidinyl)butyric acid
  • (3-Methyl-2,5-dioxo-1-imidazolidinyl)valeric acid

Uniqueness

(3-Methyl-2,5-dioxo-1-imidazolidinyl)acetic acid hydrate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications .

Biological Activity

(3-Methyl-2,5-dioxo-1-imidazolidinyl)acetic acid hydrate, a compound with the molecular formula C6H10N2O5, has garnered attention for its unique structure and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features an imidazolidine ring and an acetic acid moiety, which contribute to its distinct chemical properties. The synthesis typically involves the condensation of 3-methyl-2,5-dioxoimidazolidine with acetic acid under controlled conditions, often using a catalyst. Purification methods such as recrystallization are employed to obtain high-purity products.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, a study assessed its minimal inhibitory concentration (MIC) against common pathogens, revealing significant antimicrobial potential comparable to standard antibiotics .

Cytotoxicity and Anticancer Activity

The compound has also been evaluated for cytotoxic effects on cancer cell lines. In one study, it was tested against several cancer types, including HL-60 (human promyelocytic leukemia), A549 (lung cancer), and MDA-MB-231 (breast cancer). Results indicated that it possesses moderate to potent cytotoxicity, with IC50 values suggesting effectiveness in inhibiting cell proliferation .

Cell LineIC50 (µM)
HL-600.22
A5490.34
MDA-MB-2310.41

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. These interactions may involve binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit key pathways involved in cell cycle regulation or apoptosis in cancer cells .

Case Studies and Research Findings

Numerous studies have explored the biological implications of this compound:

  • Antimicrobial Study : A recent investigation assessed the antimicrobial efficacy of various concentrations of this compound against Gram-positive and Gram-negative bacteria. The results indicated a promising antibacterial effect, particularly against resistant strains .
  • Cytotoxicity Evaluation : In vitro assays conducted on multiple cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner. This suggests potential as an anticancer agent warranting further structural optimization for enhanced potency .
  • Mechanistic Insights : Research into the mechanism of action highlighted that the compound may induce apoptosis through mitochondrial pathways and inhibit tubulin assembly, similar to known chemotherapeutic agents like combretastatin A-4 .

Properties

IUPAC Name

2-(3-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O4.H2O/c1-7-2-4(9)8(6(7)12)3-5(10)11;/h2-3H2,1H3,(H,10,11);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIHZWFCFBCOHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N(C1=O)CC(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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